molecular formula C15H23NO3S B2736092 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide CAS No. 1396746-14-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide

Cat. No.: B2736092
CAS No.: 1396746-14-7
M. Wt: 297.41
InChI Key: SEGGRDAGBJMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy group, a methylthio group, and a phenoxypropanamide moiety, which contribute to its diverse reactivity and functionality.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenoxypropanoic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine under specific conditions to form the desired amide bond. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Tosylates, chlorides

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their activity. Additionally, the phenoxypropanamide moiety may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both hydroxy and methylthio groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12(19-13-7-5-4-6-8-13)14(17)16-11-15(2,18)9-10-20-3/h4-8,12,18H,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGGRDAGBJMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(CCSC)O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.